molecular formula C12H23N B6152879 1-[6-(propan-2-yl)spiro[2.5]octan-1-yl]methanamine CAS No. 1343619-11-3

1-[6-(propan-2-yl)spiro[2.5]octan-1-yl]methanamine

Cat. No.: B6152879
CAS No.: 1343619-11-3
M. Wt: 181.3
InChI Key:
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Description

1-[6-(Propan-2-yl)spiro[25]octan-1-yl]methanamine is a chemical compound that has garnered attention due to its unique structural and functional properties It is commonly referred to as a spirocyclic amine, which indicates the presence of a spiro-connected bicyclic system in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(propan-2-yl)spiro[2.5]octan-1-yl]methanamine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common synthetic route includes:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, under acidic or basic conditions.

    Introduction of the Amine Group: The amine group can be introduced through reductive amination, where the spirocyclic ketone or aldehyde is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-[6-(propan-2-yl)spiro[2.5]octan-1-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    1-[6-(Propan-2-yl)spiro[2.5]octan-1-yl]acetic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

1-[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine is unique due to its spirocyclic structure combined with an amine group, which imparts specific reactivity and potential biological activity that may not be present in its analogs.

Properties

CAS No.

1343619-11-3

Molecular Formula

C12H23N

Molecular Weight

181.3

Purity

95

Origin of Product

United States

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